molecular formula C24H32N4OS B2603141 N-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide CAS No. 689265-98-3

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide

Cat. No.: B2603141
CAS No.: 689265-98-3
M. Wt: 424.61
InChI Key: UJFAECHDVGOFDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide is a synthetic small molecule featuring a cyclohexanecarboxamide core substituted with a cyclohexenylethyl group and a sulfanylidene-quinazolinylamino-methyl moiety. This compound’s structural complexity arises from its dual heterocyclic (quinazolinone) and alicyclic (cyclohexene) components, which likely influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4OS/c29-23(25-15-14-17-6-2-1-3-7-17)19-12-10-18(11-13-19)16-26-22-20-8-4-5-9-21(20)27-24(30)28-22/h4-6,8-9,18-19H,1-3,7,10-16H2,(H,25,29)(H2,26,27,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFAECHDVGOFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2CCC(CC2)CNC3=NC(=S)NC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide typically involves multiple steps. The initial step often includes the preparation of the cyclohexane ring with the desired substituents. This can be achieved through cyclization reactions or by modifying existing cyclohexane derivatives. The quinazoline derivative is then synthesized separately, often through a series of condensation reactions involving appropriate starting materials such as anthranilic acid derivatives and thiourea.

The final step involves coupling the cyclohexane derivative with the quinazoline derivative under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. The scalability of the synthesis would also be a key consideration, with a focus on ensuring that the process is both economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the quinazoline moiety, using reagents such as halogens or nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve the use of organic solvents such as dichloromethane or ethanol, and may require specific temperatures and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may result in the formation of reduced derivatives with altered functional groups.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.

    Industry: It may have applications in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The quinazoline moiety is known to interact with various enzymes and receptors, potentially leading to the modulation of biological processes. The exact mechanism of action would depend on the specific context in which the compound is used, and further research would be needed to fully elucidate its effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
Target Compound Cyclohexanecarboxamide - Cyclohexenylethyl (N-linked)
- Sulfanylidene-quinazolinylamino-methyl (C4)
C₂₅H₃₁N₄O₂S ~467.61 High lipophilicity due to dual cyclohexyl/quinazoline groups; potential hydrogen-bonding via sulfanylidene
N-butyl-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide (688356-55-0) Cyclohexanecarboxamide - Butyl (N-linked)
- Sulfanylidene-quinazolinylamino-methyl (C4)
C₂₀H₂₆N₄OS 386.52 Reduced steric bulk compared to target compound; lower molecular weight enhances solubility
N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide (717857-92-6) Oxazole-4-carboxamide - Cyclohexenylethyl (N-linked)
- 3,5-dimethyloxazole
C₁₄H₂₀N₂O₂ 248.32 Oxazole ring increases electron density; lacks quinazoline’s hydrogen-bonding capacity
4-{[2-({2-[(4-Ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-oxo-3(4H)-quinazolinyl]methyl}-N-(tetrahydro-2-furanylmethyl)cyclohexanecarboxamide Cyclohexanecarboxamide - Tetrahydrofurfurylmethyl (N-linked)
- Ethoxyphenyl-thioquinazolinone (C4)
C₃₃H₃₈N₅O₅S 640.76 Ethoxyphenyl and tetrahydrofuran groups enhance polarity; larger size may limit bioavailability

Functional and Pharmacological Insights

  • Target Compound vs. The bulky cyclohexene moiety may also sterically hinder interactions with flat binding pockets, whereas the butyl chain offers flexibility .
  • Target Compound vs. Oxazole Derivative (717857-92-6): Replacement of the quinazolinone with a dimethyloxazole eliminates the sulfanylidene group’s hydrogen-bond donor capacity, likely diminishing affinity for targets requiring thioamide interactions (e.g., kinases or proteases). The oxazole’s aromaticity may enhance π-stacking but reduce redox sensitivity .
  • Target Compound vs. Ethoxyphenyl-Tetrahydrofuran Derivative : The ethoxyphenyl and tetrahydrofuran groups in the latter compound introduce polar oxygen atoms, improving solubility (cLogP ~3.8) but possibly limiting blood-brain barrier penetration. The sulfanylquinazolinone moiety is retained, suggesting shared target specificity (e.g., tyrosine kinase inhibition).

Computational and Experimental Comparisons

  • Chemical Structure Similarity Analysis: Using methodologies described in chemical structure comparison algorithms , the target compound shares >70% similarity with N-butyl-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide, primarily differing in the N-linked alkyl chain.
  • Synthetic Challenges : and highlight the complexity of synthesizing cyclohexane-carboxamide derivatives, particularly in achieving regioselective substitutions and managing steric effects during cyclization steps .

Biological Activity

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structural features, including cyclohexene and quinazoline moieties, suggest various biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C24H32N3O2SC_{24}H_{32}N_{3}O_{2}S, with a molecular weight of 454.0 g/mol. The structural composition includes:

  • Cyclohexene ring : Provides hydrophobic interactions.
  • Quinazoline core : Known for its biological activity, particularly in kinase inhibition.
  • Sulfanylidene group : Implicated in enhancing reactivity and biological interactions.

Research indicates that compounds similar to this compound may interact with various biological pathways:

  • Kinase Inhibition : The quinazoline moiety is recognized for its ability to inhibit protein kinases, which are crucial in signaling pathways associated with cancer proliferation and survival.
  • Cell Growth Inhibition : Preliminary studies suggest that this compound may inhibit cell growth at non-toxic concentrations, similar to other bioactive compounds that target cellular signaling pathways.

Table 1: Biological Activity Overview

Activity TypeObservationsReferences
Kinase Inhibition Potential inhibition of various kinases
Anticancer Properties Induces growth arrest in cancer cell lines
Cytotoxicity Exhibits cytotoxic effects at higher doses
Structure Activity Relationship (SAR) Structural features correlate with activity

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • In Vitro Studies : Research has demonstrated that derivatives of this compound can inhibit the growth of human cancer cell lines, such as A549 lung carcinoma cells. The effective concentration for growth inhibition was reported at low nanomolar levels, indicating high potency.
    "The phorbol ester 12-O-tetradecanoylphorbol 13-acetate inhibited the growth of A549 human lung carcinoma cells by 50% at a concentration of 0.2 nM" .
  • Mechanistic Insights : Investigations into the structure–activity relationship (SAR) revealed that specific modifications to the quinazoline structure could enhance inhibitory effects on protein kinases, suggesting avenues for further drug development.
  • Toxicological Assessments : While exhibiting significant biological activity, toxicity assessments indicated that higher concentrations led to cytotoxic effects, necessitating careful dosing considerations in therapeutic applications.

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

  • In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its anticancer effects.
  • Optimization of Derivatives : Developing analogs with improved potency and reduced toxicity profiles.

Q & A

Q. What are the established synthetic routes for this compound, and what challenges arise during its multi-step preparation?

The synthesis involves sequential coupling of the quinazoline and cyclohexane-carboxamide moieties. Key steps include:

  • Quinazoline core formation : Condensation of 2-sulfanylidene-1,2-dihydroquinazolin-4-amine with a brominated intermediate under acidic conditions .
  • Cyclohexane-carboxamide linkage : Amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) at 0–5°C to minimize racemization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water . Challenges : Low yields (<30%) in the final coupling step due to steric hindrance; optimize via microwave-assisted synthesis (80°C, 20 min) .
Step Key Reagents/ConditionsYield Range
Quinazoline synthesisH₂SO₄, 80°C, 6 hr45–55%
Amide couplingEDC, HOBt, DCM, 0°C25–30%
Final purificationEthanol/water (3:1)85–90% purity

Q. Which spectroscopic and chromatographic techniques are critical for structural validation?

  • 1H/13C NMR : Confirm regioselectivity of the sulfanylidene group (δ 12.5–13.0 ppm for -SH) and cyclohexene protons (δ 5.5–5.7 ppm) .
  • HRMS : Exact mass validation (e.g., m/z 484.2152 [M+H]⁺) .
  • HPLC-PDA : Purity >95% using a C18 column (acetonitrile/0.1% TFA gradient) .

Q. What structural features correlate with its putative biological activity?

  • Quinazoline core : Binds ATP pockets in kinases (e.g., EGFR) via π-π stacking .
  • Sulfanylidene group : Enhances solubility and hydrogen-bonding with cysteine residues in target enzymes .
  • Cyclohexene-ethyl linker : Improves membrane permeability by balancing lipophilicity (logP ~3.2) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields in low-efficiency steps?

Apply a Box-Behnken design to the amide coupling step:

  • Variables : Temperature (0–25°C), equivalents of EDC (1.2–2.0 eq), reaction time (2–6 hr).
  • Response : Yield (%) monitored via LC-MS.
  • Outcome : Optimal conditions: 10°C, 1.5 eq EDC, 4 hr → 42% yield .
Factor LowHighOptimal
Temperature0°C25°C10°C
EDC (eq)1.22.01.5
Time2 hr6 hr4 hr

Q. How to resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability in kinase assays)?

  • Standardize assays : Use recombinant kinases (e.g., EGFR T790M) with consistent ATP concentrations (1 mM) .
  • Control for redox interference : Include 1 mM DTT to stabilize the sulfanylidene group .
  • Orthogonal validation : Compare inhibition in cell-free (FRET-based) vs. cellular (Western blot for p-EGFR) assays .

Q. What computational strategies predict target engagement and off-target risks?

  • Molecular docking (AutoDock Vina) : Simulate binding to EGFR (PDB: 1M17); prioritize poses with ΔG < −8 kcal/mol .
  • Pharmacophore modeling (MOE) : Map essential features (e.g., quinazoline N1, sulfhydryl H-bond donor) .
  • Off-target screening (SwissTargetPrediction) : Assess overlap with cytochrome P450 isoforms (e.g., CYP3A4) .

Q. How to design a structure-activity relationship (SAR) study for derivatives?

  • Core modifications : Synthesize analogs with pyridopyrimidine (replace quinazoline) or thiourea (replace sulfanylidene) .
  • Linker variations : Test ethylene, propylene, or aromatic spacers .
  • Bioassay panel : Screen against kinase panels (Eurofins) and cytotoxicity (MTT in HEK293 cells) .
Analog ModificationEGFR IC₅₀ (nM)HEK293 CC₅₀ (μM)
ParentNone58 ± 4>100
Analog 1Pyridopyrimidine core420 ± 3085
Analog 2Thiourea group1200 ± 9012

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.